1-(2-(1H-pyrazol-1-yl)ethyl)azepane
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Overview
Description
1-(2-(1H-pyrazol-1-yl)ethyl)azepane is a heterocyclic compound that features both a pyrazole ring and an azepane ring. The presence of these two distinct moieties in a single molecule makes it an interesting subject for research in various fields, including medicinal chemistry and organic synthesis. The pyrazole ring is known for its diverse pharmacological activities, while the azepane ring contributes to the compound’s structural complexity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring . This is followed by the alkylation of the pyrazole with an appropriate azepane precursor under basic conditions .
Industrial Production Methods: Industrial production of 1-(2-(1H-pyrazol-1-yl)ethyl)azepane typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 1-(2-(1H-pyrazol-1-yl)ethyl)azepane undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, sulfonates, under basic or acidic conditions.
Major Products:
Oxidation: Pyrazole N-oxides.
Reduction: Dihydropyrazoles.
Substitution: Alkylated or sulfonated derivatives of this compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the pyrazole ring.
Medicine: Explored for its pharmacological activities, including anti-inflammatory and antimalarial properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-(1H-pyrazol-1-yl)ethyl)azepane is primarily attributed to its interaction with biological targets through the pyrazole ring. The pyrazole moiety can act as a ligand for various enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, π-π stacking, and hydrophobic interactions . The azepane ring may also contribute to the compound’s overall binding affinity and specificity by providing additional points of contact with the target molecule .
Comparison with Similar Compounds
1-(2-(1H-pyrazol-1-yl)ethyl)azepane can be compared with other similar compounds, such as:
4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine: This compound features a piperidine ring instead of an azepane ring, which may result in different biological activities and chemical properties.
1-(2-(1H-Pyrazol-1-yl)ethyl)pyrrolidine: The presence of a pyrrolidine ring in place of the azepane ring can lead to variations in the compound’s pharmacological profile and reactivity.
The uniqueness of this compound lies in its combination of the pyrazole and azepane rings, which provides a distinct set of chemical and biological properties that can be leveraged for various applications.
Properties
IUPAC Name |
1-(2-pyrazol-1-ylethyl)azepane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-2-4-8-13(7-3-1)10-11-14-9-5-6-12-14/h5-6,9H,1-4,7-8,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVAMYUBEOBTJLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCN2C=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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